molecular formula C19H19N3O4 B2496948 4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941892-04-2

4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2496948
CAS RN: 941892-04-2
M. Wt: 353.378
InChI Key: SSYOSXZKYVDRIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxadiazole compounds involves multi-step processes, starting from basic aromatic or heteroaromatic compounds. For instance, a study by Taha et al. (2014) demonstrates a three-step synthesis of a closely related compound, where 2-methoxybenzohydrazide is transformed into a hydrazone, which is then cyclized to form an oxadiazole derivative, and finally, treatment with hydrazine hydrate affords the desired product (Taha, Ismail, Imran, & Khan, 2014). Such methodologies could be adapted to synthesize the specific compound , with variations in the starting materials and reaction conditions to accommodate the isopropoxy and benzamide groups.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the 1,3,4-oxadiazole ring. Crystal structure studies and computational methods such as Density Functional Theory (DFT) can provide insights into the molecular geometry, electron distribution, and reactive sites of these molecules. Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel oxadiazole derivatives, offering a detailed view of the molecule's conformation and intermolecular interactions (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).

Scientific Research Applications

Anticancer Applications

Research into the anticancer properties of 1,3,4-oxadiazole derivatives has identified compounds with promising activity against cancer cell lines. For instance, derivatives have been synthesized and evaluated in vitro, demonstrating significant anticancer activity. Some compounds showed high activity against breast cancer cell lines, indicating the potential of 1,3,4-oxadiazole derivatives in cancer therapy (Salahuddin et al., 2014); (Ravinaik et al., 2021).

Antidiabetic Screening

In the context of antidiabetic research, novel dihydropyrimidine derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and characterized. These compounds were evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay, demonstrating their potential as antidiabetic agents (J. Lalpara et al., 2021).

Nematocidal Activity

The synthesis of novel 1,2,4-oxadiazole derivatives has explored their nematocidal activities. Some compounds exhibited significant nematocidal activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for the development of new nematicides (Dan Liu et al., 2022).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been investigated as corrosion inhibitors for mild steel in sulfuric acid medium. Studies have shown that these compounds perform excellently as corrosion inhibitors, highlighting their significance in material science and engineering applications (M. Bouklah et al., 2006).

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12(2)25-14-10-8-13(9-11-14)17(23)20-19-22-21-18(26-19)15-6-4-5-7-16(15)24-3/h4-12H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYOSXZKYVDRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

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